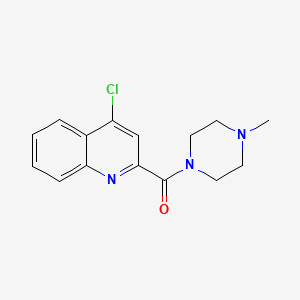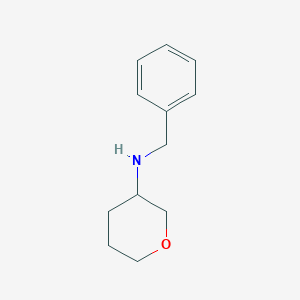
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one, also known as BMPCMA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including drug discovery and material science. BMPCMA is a heterocyclic compound that contains both pyrrole and piperazine rings, and its unique chemical structure makes it an interesting target for synthesis and research.
作用机制
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one inhibits the activity of HDACs and MMPs by binding to their active sites and preventing them from carrying out their normal biological functions. HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes that are involved in various disease processes. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, and their inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects in various in vitro and in vivo models. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to be relatively non-toxic to normal cells, which makes it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one in lab experiments is that it is relatively easy to synthesize and purify, which makes it readily available for use in various assays. Another advantage is that it has been shown to have relatively low toxicity, which makes it a safer alternative to other compounds that are used in drug discovery. One limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
未来方向
There are several future directions for research on 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one. One direction is to study its effects on other enzymes and biological targets, such as DNA methyltransferases and protein kinases, which are involved in various disease processes. Another direction is to study its potential use as a building block in the synthesis of new materials with unique properties, such as conducting polymers and molecular switches. Finally, further studies are needed to optimize the synthesis and formulation of this compound for use as a therapeutic agent in various diseases.
合成方法
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one can be synthesized using a variety of methods, including the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 3-methylpiperazine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the presence of 3-methylpiperazine-2,5-dione.
科学研究应用
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has been studied extensively for its potential applications in drug discovery. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in various disease processes, including cancer and inflammation. This compound has also been studied for its potential use as a building block in the synthesis of new materials with unique properties.
属性
IUPAC Name |
4-(4-bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-7-10(16)13-3-4-15(7)11(17)9-5-8(12)6-14(9)2/h5-7H,3-4H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULRXKUXVLRFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC(=CN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


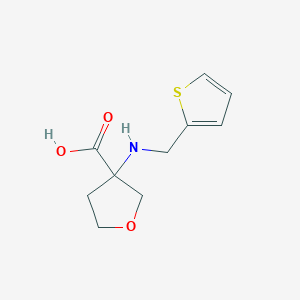
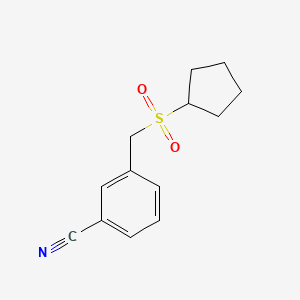

![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
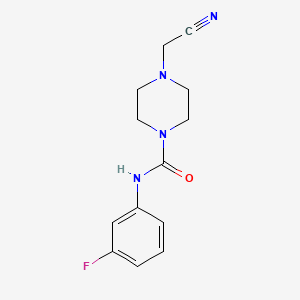
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
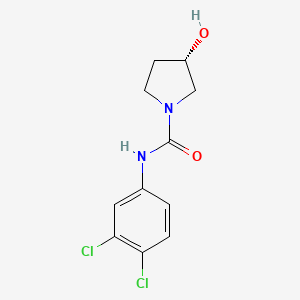
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)
